molecular formula C6H5FN2O2 B14047612 5-Amino-6-fluoronicotinic acid

5-Amino-6-fluoronicotinic acid

Cat. No.: B14047612
M. Wt: 156.11 g/mol
InChI Key: DIJHTABQHXTYHI-UHFFFAOYSA-N
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Description

5-Amino-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method is the direct fluorination of 6-chloronicotinic acid using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting 6-fluoronicotinic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorination: Potassium fluoride, solvents like dimethyl sulfoxide.

    Amination: Ammonia or primary amines, solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

5-Amino-6-fluoronicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoronicotinic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    5-Amino-2-fluoronicotinic Acid: Differently positioned fluorine atom, affecting its reactivity and biological activity.

    5-Amino-3-fluoronicotinic Acid: Another positional isomer with distinct properties.

Uniqueness

5-Amino-6-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

5-amino-6-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

DIJHTABQHXTYHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)F)C(=O)O

Origin of Product

United States

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